molecular formula C10H10N4O B592446 4-(2-Azidoethyl)-1,3-dihydroindol-2-one CAS No. 157649-58-6

4-(2-Azidoethyl)-1,3-dihydroindol-2-one

Cat. No. B592446
M. Wt: 202.217
InChI Key: CXLDNNXTBMVZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(2-Azidoethyl)-1,3-dihydroindol-2-one” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals . The azidoethyl group could potentially be used for click chemistry, a type of chemical reaction that is widely used in drug discovery and materials science .

Safety And Hazards

While specific safety data for “4-(2-Azidoethyl)-1,3-dihydroindol-2-one” is not available, compounds containing azide groups can be hazardous. They can decompose explosively and are toxic if ingested or inhaled .

Future Directions

The future directions for research on “4-(2-Azidoethyl)-1,3-dihydroindol-2-one” would likely depend on its potential applications. Given the presence of an azide group, it could be used in click chemistry, which has wide applications in drug discovery and materials science .

properties

IUPAC Name

4-(2-azidoethyl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c11-14-12-5-4-7-2-1-3-9-8(7)6-10(15)13-9/h1-3H,4-6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLDNNXTBMVZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2NC1=O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one

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